2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N,N-diethylacetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a triazoloquinazoline core and various functional groups. The molecular formula is C25H20FN5O3S, with a molecular weight of 489.5 g/mol. Its structure contributes significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H20FN5O3S |
Molecular Weight | 489.5 g/mol |
CAS Number | 902593-98-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can bind to enzymes and receptors involved in critical cellular pathways such as apoptosis and inflammation. These interactions are essential for understanding the pharmacological profile of the compound and optimizing its therapeutic potential.
Key Mechanisms:
- Apoptosis Induction : The compound has shown pro-apoptotic effects in various cancer cell lines, leading to increased cell death through the activation of intrinsic apoptotic pathways.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to elevate ROS levels in treated cells, which is a significant factor in inducing apoptosis.
- Inhibition of Signaling Pathways : The compound appears to inhibit key signaling pathways associated with cancer progression, including the Ras-mediated signaling cascade.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound through various assays:
-
Anticancer Activity :
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines. For instance, MTT assays revealed reduced cell viability in HepG2 liver cancer cells treated with the compound.
- Flow cytometry analyses indicated an increase in apoptotic cells following treatment, correlating with elevated ROS levels.
-
Antimicrobial Activity :
- Preliminary evaluations suggest that the compound exhibits antimicrobial properties against a range of pathogens, although specific data on efficacy and mechanisms remain limited.
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammation markers in cell models, suggesting its utility in treating inflammatory diseases.
Case Studies
A notable study explored the effects of this compound on Ras-mediated tumorigenesis. The results indicated that treatment led to:
- Downregulation of H-Ras Protein Expression : This was linked to decreased activation of downstream signaling pathways such as protein kinase B and extracellular signal-regulated kinase.
- Increased Apoptosis : Enhanced levels of apoptotic markers were observed following treatment with the compound.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-5-27(6-2)20(29)14-32-23-24-17-13-19(31-4)18(30-3)12-16(17)22-25-21(26-28(22)23)15-10-8-7-9-11-15/h7-13H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICLIOSZKKQXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.